REACTION_CXSMILES
|
C(OC1C=CC(C=CC([O:21][C:22]2[CH:27]=[CH:26][C:25]([C:28]#[N:29])=[CH:24][CH:23]=2)(C)C)=[N+]([O-])C=1)C1C=CC=CC=1.CC1(C)CC(C2C=CC=CN=2)C2C=C(C(O)=O)C=CC=2O1.[H-].[Na+].Br[C:54]([CH3:61])([CH3:60])[C:55]([O:57][CH2:58][CH3:59])=[O:56]>CN(C)C=O>[C:28]([C:25]1[CH:26]=[CH:27][C:22]([O:21][C:54]([CH3:61])([CH3:60])[C:55]([O:57][CH2:58][CH3:59])=[O:56])=[CH:23][CH:24]=1)#[N:29] |f:2.3|
|
Name
|
5-benzyloxy-2-[3-(4-cyanophenoxy)-3-methyl-1-butenyl]pyridine N-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC(=[N+](C1)[O-])C=CC(C)(C)OC1=CC=C(C=C1)C#N
|
Name
|
4-cyanophenol
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(C(C1)C1=NC=CC=C1)C=C(C=C2)C(=O)O)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred for a further 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
The solvents were removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between diethyl ether and water
|
Type
|
WASH
|
Details
|
The organic phase was washed in succession with 2M sodium hydroxide solution and sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |